molecular formula C14H9NO5 B580807 4-(4-Formylphenyl)-2-nitrobenzoic acid CAS No. 1261946-59-1

4-(4-Formylphenyl)-2-nitrobenzoic acid

Cat. No.: B580807
CAS No.: 1261946-59-1
M. Wt: 271.228
InChI Key: LMTXRSVCAGZYBU-UHFFFAOYSA-N
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Description

4-(4-Formylphenyl)-2-nitrobenzoic acid is an organic compound with a complex structure that includes both a formyl group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formylphenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 4-formylbenzoic acid, followed by further functionalization to introduce the nitro group at the desired position. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for the nitration step, followed by purification processes to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Formylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic medium.

    Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-(4-Carboxyphenyl)-2-nitrobenzoic acid.

    Reduction: 4-(4-Formylphenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Formylphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-Formylphenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with cellular components through its formyl and nitro groups, which can participate in various biochemical reactions. The compound’s ability to undergo redox reactions and form covalent bonds with biomolecules makes it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    4-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a nitro group.

    4-Nitrobenzoic acid: Lacks the formyl group but contains the nitro group on the benzoic acid core.

    4-Formylbenzoic acid: Contains the formyl group but lacks the nitro group.

Uniqueness

4-(4-Formylphenyl)-2-nitrobenzoic acid is unique due to the presence of both formyl and nitro groups on the benzoic acid core, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

4-(4-formylphenyl)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-8-9-1-3-10(4-2-9)11-5-6-12(14(17)18)13(7-11)15(19)20/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTXRSVCAGZYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688922
Record name 4'-Formyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-59-1
Record name 4'-Formyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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